REACTION_CXSMILES
|
[O:1]=[C:2]([CH2:6][CH3:7])[C:3]([OH:5])=[O:4].O.[C:9]1(C)C=CC(S(O)(=O)=O)=C[CH:10]=1>C(O)C>[CH2:9]([O:4][C:3](=[O:5])[C:2](=[O:1])[CH2:6][CH3:7])[CH3:10] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)O)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
the ethanol was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 16662.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |